2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide
Overview
Description
2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide is an organic compound with a complex structure that includes hydrazine, benzylidene, and oxoacetamide groups
Preparation Methods
The synthesis of 2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide typically involves the reaction of 4-methylbenzaldehyde with hydrazine hydrate to form a hydrazone intermediate. This intermediate is then reacted with 4-methylphenyl isocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol and the application of heat to facilitate the reaction .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form larger molecules.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Biology: The compound has potential biological activity and can be used in the study of enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar compounds to 2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide include:
- 2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide
- 2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide
- 2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide
These compounds share similar structural features but differ in the substituents on the benzylidene group, which can affect their chemical and biological properties .
Properties
IUPAC Name |
N-(4-methylphenyl)-N'-[(E)-(4-methylphenyl)methylideneamino]oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-12-3-7-14(8-4-12)11-18-20-17(22)16(21)19-15-9-5-13(2)6-10-15/h3-11H,1-2H3,(H,19,21)(H,20,22)/b18-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZCIVGEGOMDKU-WOJGMQOQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351443-67-9 | |
Record name | 2-(2-(4-METHYLBENZYLIDENE)HYDRAZINO)-N-(4-METHYLPHENYL)-2-OXOACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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